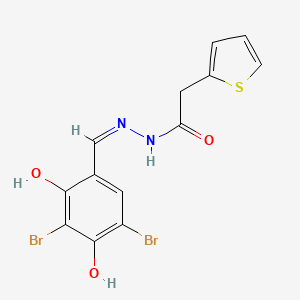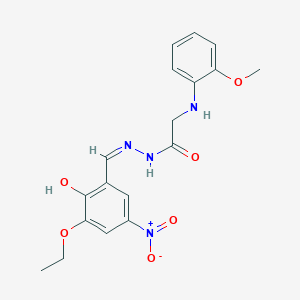![molecular formula C15H11ClN6O4 B1190337 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1190337.png)
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole. This intermediate is then reacted with acetic anhydride to introduce the acetohydrazide group.
The next step involves the condensation of the acetohydrazide derivative with 5-chloro-2-hydroxy-3-nitrobenzaldehyde under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Conversion of nitro groups to amino groups, resulting in amino-substituted derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool. Its unique structure allows for targeted delivery and controlled release of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
作用机制
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can interact with enzymes and proteins, inhibiting their activity or altering their function. The hydrazide group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and activity.
The compound’s ability to undergo redox reactions also plays a role in its mechanism of action. The reduction of nitro groups to amino groups can generate reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
- 2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-{[bis(2-hydroxyethyl)amino]methyl}phenol
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide is unique due to its combination of a benzotriazole moiety with a hydrazide group and a nitro-substituted aromatic ring This unique structure imparts specific chemical and biological properties that distinguish it from other benzotriazole derivatives
属性
分子式 |
C15H11ClN6O4 |
|---|---|
分子量 |
374.74g/mol |
IUPAC 名称 |
2-(benzotriazol-2-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11ClN6O4/c16-10-5-9(15(24)13(6-10)22(25)26)7-17-18-14(23)8-21-19-11-3-1-2-4-12(11)20-21/h1-7,24H,8H2,(H,18,23)/b17-7+ |
InChI 键 |
NPBBUFXMZNTQLF-REZTVBANSA-N |
SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE](/img/structure/B1190254.png)
![5-(4-Chlorophenyl)-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B1190256.png)
![3-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1190258.png)



![N-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/new.no-structure.jpg)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B1190265.png)


![N'-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B1190273.png)
![2-amino-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B1190276.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1190277.png)
